An In-depth Technical Guide on the Synthesis and Characterization of Methyl 4-oxotetrahydrofuran-3-carboxylate
An In-depth Technical Guide on the Synthesis and Characterization of Methyl 4-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-oxotetrahydrofuran-3-carboxylate is a versatile heterocyclic compound with applications as a key intermediate in the synthesis of various pharmaceutical agents, including novel GPR119 agonists.[1] This technical guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. The document includes established experimental protocols, tabulated analytical data for easy reference, and visual workflows to elucidate the synthetic and analytical processes.
Introduction
Methyl 4-oxotetrahydrofuran-3-carboxylate, with the CAS number 57595-23-0, is a cyclic β-keto ester.[2][3] Its molecular formula is C6H8O4, and it has a molecular weight of 144.13 g/mol .[1][4] The structure features a tetrahydrofuran ring with a ketone at the 4-position and a methyl carboxylate group at the 3-position. This arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 57595-23-0 |
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.13 g/mol [1][4] |
| IUPAC Name | Methyl 4-oxotetrahydrofuran-3-carboxylate[5] |
| Appearance | Liquid or Solid or Semi-solid[5] |
| Storage Temperature | Room Temperature[5] |
Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate
A common and effective method for the synthesis of methyl 4-oxotetrahydrofuran-3-carboxylate is through an intramolecular Dieckmann condensation.[2][6] This reaction involves the cyclization of a diester in the presence of a strong base to form a cyclic β-keto ester.[2][3][7] Another reported method involves the reaction of methyl glycolate with methyl acrylate.[1]
Synthesis via Michael Addition
This method involves the reaction of methyl glycolate and methyl acrylate.
A solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added to a solid mixture containing methyl glycolate at 0 °C. The resulting mixture is stirred for 15 minutes. After removing the cooling bath, stirring is continued for an additional 45 minutes. The reaction mixture is then poured into a 5% H2SO4 solution (60 mL) and extracted with ether (150 mL). The organic layer is subsequently dried, concentrated, and purified by column chromatography to yield the final product.[1]
Synthesis via Dieckmann Condensation
The Dieckmann condensation is a reliable method for forming five- and six-membered rings.[3][6] The general mechanism involves the deprotonation of an α-carbon to an ester, followed by an intramolecular nucleophilic attack on the other ester group.
Characterization
The structural confirmation of methyl 4-oxotetrahydrofuran-3-carboxylate is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For methyl 4-oxotetrahydrofuran-3-carboxylate, both ¹H and ¹³C NMR provide key information about the arrangement of atoms.
Table 2: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.51-4.40 | m | - | 2H | -OCH2- (ring) |
| 4.03 | q | 8.1 | 2H | -CH2-C=O (ring) |
| 3.80 | s | - | 3H | -OCH3 |
| 3.54 | t | 8.1 | 1H | -CH-COOCH3 |
Solvent: CDCl₃[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 4-oxotetrahydrofuran-3-carboxylate will show characteristic absorption bands for the ketone and ester carbonyl groups, as well as C-O and C-H bonds.
Table 3: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1760 | Strong | C=O stretch (ester) |
| ~1730 | Strong | C=O stretch (ketone) |
| ~1200-1000 | Strong | C-O stretch |
| ~3000-2850 | Medium | C-H stretch (alkane) |
Note: The exact positions of the peaks can vary depending on the sample preparation and solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For methyl 4-oxotetrahydrofuran-3-carboxylate, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (144.13).
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 144 | [M]+ |
| 113 | [M - OCH₃]+ |
| 85 | [M - COOCH₃]+ |
Note: Fragmentation patterns are predicted and may vary based on the ionization method.
Safety Information
Methyl 4-oxotetrahydrofuran-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][8] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This technical guide has detailed the synthesis and characterization of methyl 4-oxotetrahydrofuran-3-carboxylate. The provided experimental protocols and tabulated spectral data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The versatility of this compound as a synthetic intermediate underscores its importance in the preparation of novel and medicinally relevant molecules.
References
- 1. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [m.chemicalbook.com]
- 2. synarchive.com [synarchive.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. 001chemical.com [001chemical.com]
- 5. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CAS # 57595-23-0, Methyl 4-oxotetrahydrofuran-3-carboxylate, Tetrahydro-4-oxo-3-furoic acid methyl ester - chemBlink [chemblink.com]
